
N-(2-Phenylethyl)benzenecarboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Phenylethyl)benzenecarboximidoyl chloride is an organic compound with the molecular formula C15H14ClN. It is a derivative of benzenecarboximidoyl chloride, where the imidoyl group is substituted with a 2-phenylethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethyl)benzenecarboximidoyl chloride typically involves the reaction of benzenecarboximidoyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Phenylethyl)benzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The imidoyl group can be reduced to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oximes or nitriles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Substitution: Products include azides, nitriles, and substituted amines.
Reduction: Products include primary and secondary amines.
Oxidation: Products include oximes and nitriles.
Wissenschaftliche Forschungsanwendungen
N-(2-Phenylethyl)benzenecarboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Phenylethyl)benzenecarboximidoyl chloride involves its interaction with nucleophiles and electrophiles. The chloride group acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The imidoyl group can undergo reduction or oxidation, leading to the formation of various functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenecarboximidoyl chloride: The parent compound without the 2-phenylethyl substitution.
N-(2-Phenylethyl)benzamide: A similar compound where the imidoyl chloride group is replaced with an amide group.
N-(2-Phenylethyl)benzonitrile: A compound where the imidoyl chloride group is replaced with a nitrile group.
Uniqueness
N-(2-Phenylethyl)benzenecarboximidoyl chloride is unique due to the presence of both the imidoyl chloride group and the 2-phenylethyl group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
60943-13-7 |
|---|---|
Molekularformel |
C15H14ClN |
Molekulargewicht |
243.73 g/mol |
IUPAC-Name |
N-(2-phenylethyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C15H14ClN/c16-15(14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI-Schlüssel |
OUODRCZAWMJDJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN=C(C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


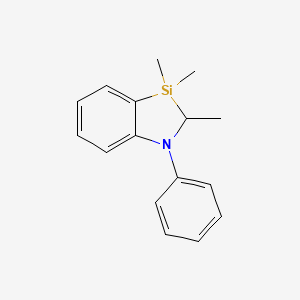
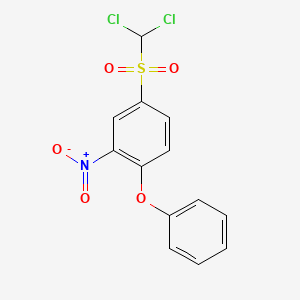
![1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14593779.png)
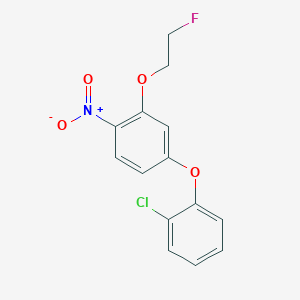
![1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione](/img/structure/B14593782.png)
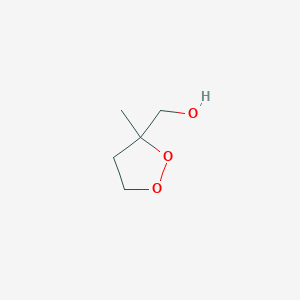
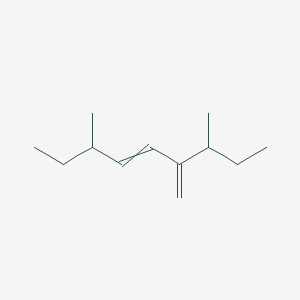

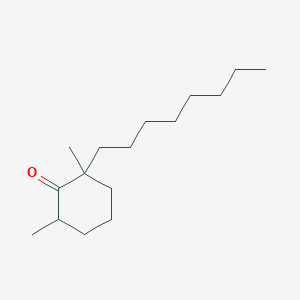
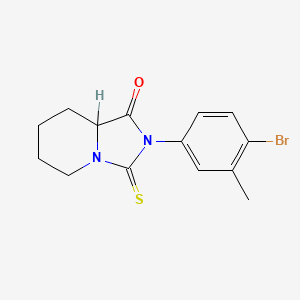



![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
